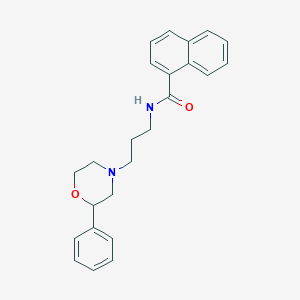

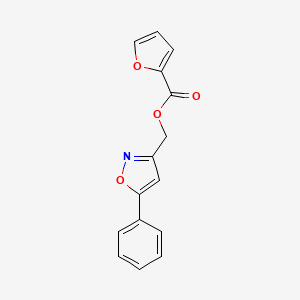

(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

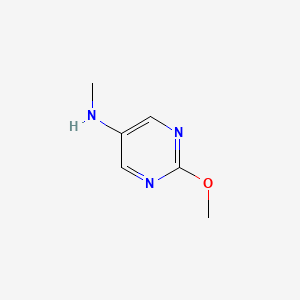

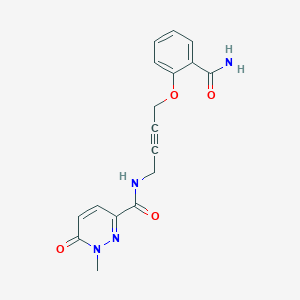

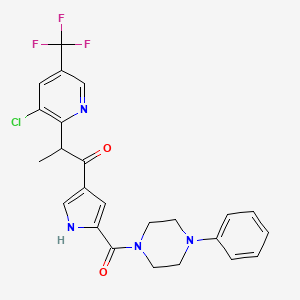

“(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate” is an organic compound with the molecular formula C15H11NO4. It is a derivative of furan and isoxazole, two important heterocyclic compounds that are widely used in organic synthesis .

Synthesis Analysis

The synthesis of polysubstituted furans, such as “(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate”, can be achieved through various methods. One such method involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of “(5-Phenylisoxazol-3-yl)methyl furan-2-carboxylate” consists of a furan ring and an isoxazole ring connected by a methylene bridge and a carboxylate group . The carbon and oxygen atoms in the carbonyl group are both sp2 hybridized, giving the carboxyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen

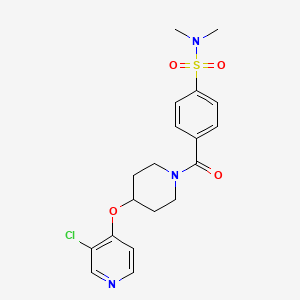

- Parecoxib Sodium : N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide, sodium salt, commonly known as parecoxib sodium, is a potent and selective inhibitor of COX-2 for parenteral administration . COX-2 inhibitors play a crucial role in managing inflammation and pain, making parecoxib a valuable candidate for pharmaceutical research.

- Another derivative, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide, demonstrated anti-inflammatory and analgesic activities along with a low ulcerogenic index . This suggests potential gastroprotective effects.

- Benzoxazinone-containing 3,5-dimethylisoxazole derivatives have been explored as BET bromodomain inhibitors for treating castration-resistant prostate cancer . These compounds target epigenetic regulators and hold promise in cancer therapy.

- Methyl 5-phenylisoxazole-3-carboxylate serves as an intermediate in the synthesis of related compounds. Researchers have used it to access other isoxazole derivatives with diverse biological activities .

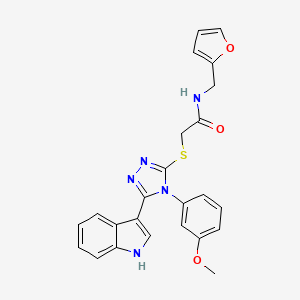

- A series of (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for anticonvulsant properties . This highlights the compound’s potential in neurological research.

Anti-Inflammatory Agents

Anti-Ulcerogenic Activity

BET Bromodomain Inhibitors

Synthetic Routes and Intermediates

Anticonvulsant Activities

Eigenschaften

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-15(13-7-4-8-18-13)19-10-12-9-14(20-16-12)11-5-2-1-3-6-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCMUDYTZTGAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Phenyl-1,2-oxazol-3-yl)methyl furan-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)

![benzyl (2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)carbamate](/img/structure/B2710542.png)

![1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2710545.png)

![5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2710548.png)